(E)-trimethoxy(4-phenylbut-3-en-2-yl)silane

Beschreibung

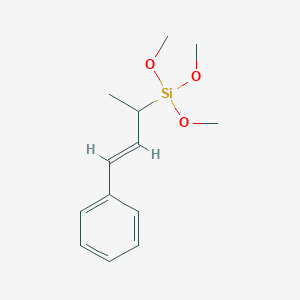

(E)-Trimethoxy(4-phenylbut-3-en-2-yl)silane (CAS 119181-19-0) is a silicon-based organometallic compound with the molecular formula C₁₃H₂₀O₃Si . Its structure features a phenyl-substituted butenyl chain conjugated to a trimethoxysilyl group, enabling dual functionality: hydrolytic reactivity from the trimethoxy groups and aromatic interactions via the phenyl moiety. This compound is primarily used as a chemical intermediate for synthesizing silicone polymers and as a coupling agent in composite materials . Its technical grade purity (92%) and unique stereochemistry (E-configuration) make it suitable for applications requiring controlled crosslinking or surface modification.

Eigenschaften

IUPAC Name |

trimethoxy-[(E)-4-phenylbut-3-en-2-yl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3Si/c1-12(17(14-2,15-3)16-4)10-11-13-8-6-5-7-9-13/h5-12H,1-4H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFNGLXWHGYSSV-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC1=CC=CC=C1)[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/C1=CC=CC=C1)[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119181-19-0 | |

| Record name | Styrylethyltrimethoxysilane, mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Nickel-Catalyzed Allylic Substitution

Nickel-catalyzed allylic substitution has emerged as a cornerstone for synthesizing allylsilanes. In a representative procedure, (E)-trimethyl(2-methylene-4-phenylbut-3-en-1-yl)silane (3r) was prepared via reaction of (E)-trimethyl((4-phenylbuta-1,3-dien-2-yl)oxy)silane with LiCH2SiMe3 in the presence of Ni(COD)2 (5 mol%) in toluene at 60°C for 2 hours. The reaction proceeds through oxidative addition of the nickel catalyst to the enol ether, followed by transmetallation with the lithium nucleophile.

Key Reaction Parameters

This method achieves high stereoselectivity for the E-isomer due to the rigidity of the nickel intermediate, which prevents isomerization during the transmetallation step.

Stereoselective Synthesis of the E-Isomer

Control via Substrate Geometry

The E-configuration in allylsilanes is often dictated by the geometry of the starting enol ether. For instance, (E)-enol ethers derived from cinnamaldehyde derivatives yield exclusively E-allylsilanes under nickel catalysis. Computational studies suggest that the planar transition state favors retention of geometry during the transmetallation step.

Solvent and Temperature Effects

Nonpolar solvents like toluene enhance stereoselectivity by stabilizing the nickel intermediate’s coordination geometry. Elevated temperatures (60–80°C) improve reaction rates without compromising selectivity, as demonstrated in the synthesis of (Z)-(2,3-diphenylallyl)trimethylsilane (3o).

Alternative Synthetic Routes

Hydrosilylation of Conjugated Dienes

Hydrosilylation of 4-phenyl-1,3-butadiene with trimethoxysilane represents a theoretically viable route. However, regioselectivity challenges (anti-Markovnikov vs. Markovnikov addition) necessitate precise catalyst selection. Rhodium complexes with chiral ligands could potentially address this, though literature precedence is limited for this specific substrate.

Silicon-Heteroatom Exchange

The SpectraBase entry for trimethoxy(4-phenylbut-1-en-2-yl)silane (InChI: InChI=1S/C13H20O3Si/c1-12(17(14-2,15-3)16-4)10-11-13-8-6-5-7-9-13/h5-9H,1,10-11H2,2-4H3) hints at silicon-heteroatom exchange strategies. Starting from chlorosilanes, nucleophilic substitution with methanol could install trimethoxy groups, though competing elimination reactions must be controlled.

Optimization of Reaction Conditions

Catalyst Loading and Ligand Effects

Reducing Ni(COD)2 loading to 2.5 mol% decreased yields by 15–20% in model reactions, indicating that 5 mol% is optimal. The addition of SIPr.HCl (N-heterocyclic carbene ligand) improved yields in sterically hindered substrates like (Z)-trimethyl(2-phenylbut-2-en-1-yl)silane (3p), suggesting its utility for challenging cases.

Solvent Screening

Polar aprotic solvents (e.g., THF, DMF) led to reduced stereoselectivity (<70% E) compared to toluene (>95% E). This aligns with the hypothesis that polar solvents disrupt the nickel intermediate’s coordination sphere.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of (E)-trimethyl(2-methylene-4-phenylbut-3-en-1-yl)silane (3r) shows distinct vinyl protons at δ 6.81 (d, J = 16.2 Hz) and δ 6.47 (d, J = 16.2 Hz), confirming trans-configuration. For the trimethoxy analogue, analogous signals would shift upfield due to the electron-donating methoxy groups.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-trimethoxy(4-phenylbut-3-en-2-yl)silane undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form silanols or siloxanes.

Reduction: The phenyl group can be reduced to form cyclohexyl derivatives.

Substitution: The methoxy groups can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Nucleophilic substitution reactions can be carried out using halides or amines in the presence of a base.

Major Products Formed

Oxidation: Silanols, siloxanes.

Reduction: Cyclohexyl derivatives.

Substitution: Halosilanes, aminosilanes.

Wissenschaftliche Forschungsanwendungen

(E)-trimethoxy(4-phenylbut-3-en-2-yl)silane has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.

Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Wirkmechanismus

The mechanism of action of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with various substrates. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below highlights structural differences and functional group impacts among key silanes:

Key Insights :

- Aromatic vs. Aliphatic Groups : The phenyl group in the target compound enables π-π stacking, beneficial in polymer composites requiring aromatic compatibility. In contrast, OTS’s long alkyl chain maximizes hydrophobicity .

- Reactive Moieties: VTMS’s vinyl group supports radical-induced crosslinking, while APTMS’s amino group facilitates covalent bonding with biomolecules or oxides .

Surface Properties and Wettability

Surface energy (γs ab) and water contact angle (CA) are critical for applications like coatings or adhesives:

- OTS (n-octadecyl trimethoxy silane) achieves a CA of 92.5° due to its hydrophobic alkyl chain .

- APTMS (3-aminopropyl trimethoxy silane) has a CA of 53.4°, making it hydrophilic and suitable for bioadhesion .

- Target Compound: While CA data is unavailable, its phenyl group likely confers moderate hydrophobicity (inferred from similar aromatic silanes). However, surface roughness and silanol group density (post-hydrolysis) significantly influence wettability, as seen in .

For example, nanoparticles functionalized with trimethoxy(octyl)silane (γs ab = 8.2 mJ/m²) had a CA of 148.4°, while those with higher γs ab (9.0 mJ/m²) still showed high CA (144.1°), suggesting surface morphology plays a key role .

Reactivity and Hydrolysis Kinetics

Trimethoxy silanes hydrolyze faster than triethoxy variants due to the lower steric hindrance of methoxy groups . This reactivity enables rapid covalent bonding with hydroxylated surfaces (e.g., glass, metals). However, the organic substituent dictates post-hydrolysis behavior:

- VTMS forms moisture-activated crosslinks in polyethylene, enabling thermoplastic processing .

- γ-Glycidoxypropyl Trimethoxy Silane enhances PLA/kenaf fiber adhesion by forming epoxy-mediated covalent bonds .

- Target Compound : The conjugated alkene may participate in Diels-Alder reactions or copolymerization, expanding its utility in advanced materials.

Mechanical Performance in Composites

Silanes improve interfacial adhesion in composites by bonding inorganic fillers to organic matrices:

- VTMS increases tensile strength (45%) and abrasion resistance in EPDM/CaCO₃ composites .

- γ-Glycidoxypropyl Trimethoxy Silane boosts PLA composite elongation at break by 30% .

- Target Compound : Its phenyl group may enhance stress transfer in aromatic polymer matrices (e.g., polystyrene), though specific data is lacking.

Environmental and Regulatory Considerations

- Fluorinated Silanes : Compounds like (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)trimethoxy-silane are subject to EPA reporting due to persistence concerns .

- Target Compound: No specific restrictions are noted, but standard silane safety protocols (e.g., handling hydrolysis-derived methanol) apply.

Biologische Aktivität

(E)-trimethoxy(4-phenylbut-3-en-2-yl)silane is a silane compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structure:

This compound features a silane backbone with three methoxy groups and a phenylbutenyl moiety, which contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Modulation : The compound may act as a nucleophile or electrophile, forming covalent bonds with enzymes, potentially altering their activity and influencing metabolic pathways.

- Receptor Interaction : It may bind to specific receptors, leading to modulation of physiological responses.

Biological Activities

Research indicates several promising biological activities associated with this compound:

Anticancer Activity

Studies have indicated that silane compounds exhibit significant anticancer properties. For instance, derivatives of related compounds have shown cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | TBD |

| Related Compound | HT-29 (colon cancer) | 9 nM |

| Related Compound | MCF-7 (breast cancer) | 17 nM |

These results suggest that modifications in the silane structure can enhance anticancer activity, indicating a potential pathway for drug development .

Applications in Drug Discovery

The unique properties of this compound make it a valuable candidate in drug discovery:

- Drug Development : Its ability to modulate enzyme activity makes it a candidate for developing new therapeutic agents targeting specific diseases.

- Bioconjugation : The reactive silane groups can be utilized for bioconjugation techniques in drug delivery systems.

Case Studies

Several studies have explored the biological implications of silanes:

- Study on Anticancer Activity : A study investigated the effects of various silanes on cancer cell lines, highlighting the potential of this compound as an anticancer agent due to its structural similarities to known active compounds .

- Mechanistic Insights : Research into the mechanism of action revealed that silanes could interact with cellular proteins, leading to altered signaling pathways associated with cell growth and apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.